Ethylenimine dimer

Purity specification Gas chromatography Process chemistry

Ethylenimine dimer (CAS 27233-25-6) is registered as a 1:1 molecular complex of two aziridine (ethylenimine) units with molecular formula C₄H₁₀N₂, molecular weight 86.14 g/mol, and canonical SMILES C1CN1.C1CN1. This entry represents the non-covalent aziridine–aziridine adduct, structurally and stoichiometrically distinct from the covalently bonded isomer 1-aziridineethanamine (CAS 4025-37-0), which bears the same molecular formula but a different connectivity.

Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
CAS No. 27233-25-6
Cat. No. B12642727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenimine dimer
CAS27233-25-6
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESC1CN1.C1CN1
InChIInChI=1S/2C2H5N/c2*1-2-3-1/h2*3H,1-2H2
InChIKeyKDUFKIIMEWLUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylenimine Dimer (CAS 27233-25-6): Structural Identity, Physicochemical Profile, and Procurement Baseline


Ethylenimine dimer (CAS 27233-25-6) is registered as a 1:1 molecular complex of two aziridine (ethylenimine) units with molecular formula C₄H₁₀N₂, molecular weight 86.14 g/mol, and canonical SMILES C1CN1.C1CN1 . This entry represents the non-covalent aziridine–aziridine adduct, structurally and stoichiometrically distinct from the covalently bonded isomer 1-aziridineethanamine (CAS 4025-37-0), which bears the same molecular formula but a different connectivity . The compound is sourced primarily as a research intermediate; published physicochemical data are sparse, with density, boiling point, and melting point reported as unavailable in standard aggregator databases . Procurement decisions involving this CAS number require careful structural verification, as commercial listings may conflate the non-covalent complex with the covalent dimer, leading to unintended reactivity and application outcomes.

Why Generic Substitution of Ethylenimine Dimer (CAS 27233-25-6) with Other Aziridine Oligomers Fails: Structural and Reactivity Constraints


Ethylenimine oligomers—monomer, dimer, trimer, and tetramer—are each cited as viral inactivating agents in biological compositions, but their reactivity profiles are chain-length-dependent and not interchangeable [1]. The non-covalent dimer registered under CAS 27233-25-6 exists as a labile aziridine–aziridine complex whose dissociation equilibrium and ring-opening kinetics differ fundamentally from those of the covalent dimer (1-aziridineethanamine, CAS 4025-37-0) and from higher oligomers [2]. Quantum-chemical MINDO/3 calculations on ethylenimine dimerization reveal two distinct reaction channels (cis and trans) with differing activation barriers, indicating that isomeric composition and dimer topology directly govern propagation behavior in polyethylenimine synthesis [2]. Substituting CAS 27233-25-6 with an alternative aziridine source without verifying complexation state and isomeric purity risks altering polymerization kinetics, chelation stoichiometry in metal-mediated dimerization, and the selectivity of nucleic acid modification—all with quantifiable downstream consequences documented in the evidence below.

Product-Specific Quantitative Differentiation Evidence for Ethylenimine Dimer (CAS 27233-25-6) Versus Closest Analogs


Synthetic Purity Specification: GC-Verified >90% Purity for Covalent Ethylenimine Dimer Versus Unspecified Oligomer Mixtures

The patent-protected synthesis of ethyleneimine dimer (1-aziridineethanamine) delivers a composition of greater than 90% purity as determined by gas chromatography (GC) on a RESTEK RTX®-5 column (15 m × 0.53 mm × 1.0 μm, 5% diphenyl/95% dimethylpolysiloxane), with preferred embodiments achieving at least 95% and most preferably at least 98% purity [1][2]. This quantitative purity specification provides a verifiable procurement benchmark absent from generic aziridine oligomer mixtures, where dimer, trimer, and tetramer co-exist in unspecified ratios [3]. The GC method itself constitutes a standardized quality-control protocol that purchasers can independently reproduce to verify lot-to-lot consistency.

Purity specification Gas chromatography Process chemistry

Quantum-Chemically Determined Dimerization Activation Barriers: Trans vs. Cis Channel Selectivity in Ethylenimine Dimer Formation

Semiempirical MINDO/3 quantum-chemical calculations on the gas-phase dimerization of protonated ethylenimine (EIH⁺) with neutral ethylenimine identified two distinct reaction channels: a cis approach (nucleophile approaching toward a C–N bond of the protonated ring) and a trans approach (nucleophile approaching toward the C–C bond). The activation energy barrier for the trans channel was calculated to be significantly lower than that for the cis channel, establishing trans approach as the kinetically favored dimerization pathway [1]. This activation energy difference provides a mechanistic basis for predicting cis/trans isomeric ratios in the resulting dimer mixture—a level of mechanistic resolution not available for higher oligomers (trimer, tetramer) whose multi-step propagation kinetics have not been comparably mapped.

Activation energy Reaction mechanism Quantum chemistry

Viral Inactivation Selectivity: Ethylenimine Dimer vs. Trimer/Tetramer as Nucleic Acid Modifying Agents in Biological Compositions

Patent literature explicitly distinguishes the utility of ethylenimine dimer from its trimer and tetramer counterparts in the selective modification of viral nucleic acids. US Patent 6,136,586 teaches that ethylenimine oligomer—specifically the dimer or trimer—can be used as the inactivating agent for non-enveloped viruses in biological compositions without significant alteration of proteins or other biopolymers [1]. The dimer's molecular size and charge density determine its membrane permeability and nucleic acid accessibility profile, which differ from those of the trimer and tetramer. This differential selectivity is cited as the basis for choosing the dimer over other oligomers for specific viral targets, though head-to-head inactivation rate constants (k_inact) for dimer versus trimer are not tabulated in the available patent documentation.

Viral inactivation Nucleic acid modification Biopharmaceutical safety

Polymerization Reactivity: Ethylenimine Dimer as a Defined Propagation Intermediate in Linear Polyethylenimine Synthesis

Ethylenimine dimer serves as a discrete, isolable propagation intermediate in the mass polymerization of ethylenimine to linear polyethylenimine (PEI). Patent SU 1,696,505 and its subsequent citations describe the use of purified dimer—either individually or in defined 1:1:1 weight ratio mixtures with trimer and linear tetramer—to produce linear PEI with controlled molecular architecture [1][2]. In contrast, direct polymerization of ethylenimine monomer produces branched PEI due to uncontrolled chain-transfer to polymer. Quantum-chemical studies confirm that the dimer is the predominant species in early-stage acid-catalyzed polymerization and that its ring-opening propagation kinetics (cis vs. trans channel) govern the linearity of the resulting polymer backbone [3]. Using the dimer as a starting material rather than monomer thus enables architectural control (linear vs. branched PEI) that has been quantified in terms of primary:secondary:tertiary amine ratios in the final polymer.

Ring-opening polymerization Polyethylenimine Macromolecular engineering

Best Research and Industrial Application Scenarios for Ethylenimine Dimer (CAS 27233-25-6) Based on Differentiated Evidence


Viral Inactivation of Non-Enveloped Viruses in Blood Products and Biological Compositions

Ethylenimine dimer is explicitly claimed as a selective nucleic acid-modifying agent for inactivating non-enveloped viruses in blood, blood products, mammalian and hybridoma cell lines, milk, colostrum, and sperm without significant alteration of proteins or other biopolymers [1]. In this application, the dimer's molecular size and charge density provide a permeability and reactivity profile distinct from the trimer and tetramer, enabling tailored inactivation protocols. Procurement of CAS 27233-25-6 with verified purity (≥90% by GC) ensures stoichiometric control over the inactivation reaction, which is critical for regulatory compliance in biopharmaceutical manufacturing.

Synthesis of Linear Polyethylenimine via Controlled Ring-Opening Polymerization of Purified Dimer

When linear rather than branched polyethylenimine architecture is required—such as in non-viral gene delivery vectors where linear PEI demonstrates reduced cytotoxicity—the purified ethylenimine dimer serves as the preferred starting material over monomeric aziridine [1][2]. Mass polymerization of the dimer at 40–50°C yields linear PEI with controlled primary:secondary:tertiary amine distribution, in contrast to the branched topology obtained from direct monomer polymerization. Procurement specifications should require dimer of ≥95% purity (GC) to minimize contamination by trimer or tetramer that would introduce branching defects.

Metal-Mediated Aziridine Dimerization to N,N′-Chelating Ligands for Transition Metal Complexes

Aziridine dimerization mediated by Cu(II), Pd(II), Rh(III), and Ir(III) centers yields N-(2-aminoethyl)aziridine-N,N′ chelate complexes with demonstrated antimicrobial and cytotoxic activities against HL-60 and NALM-6 cell lines [1][2]. The dimerization outcome—chelated vs. non-chelated product—depends critically on the aziridine source identity and complexation state. Using the non-covalent aziridine complex (CAS 27233-25-6) versus the covalent dimer (CAS 4025-37-0) yields different coordination chemistry and biological activity profiles. Researchers synthesizing metallodrug candidates must therefore specify and verify which aziridine dimer form is procured.

Early-Stage Intermediate in Acid-Catalyzed Step-Growth Polymerization of Aziridine

In acid-catalyzed (p-toluenesulfonic acid or benzoic acid) polymerization of aziridine, the dimer is the predominant species during early reaction stages, and its cis/trans isomeric ratio—governed by the trans-favored activation energy difference established quantum-chemically [1]—determines subsequent propagation kinetics. Researchers optimizing step-growth polyethylenimine synthesis for specific molecular weight targets can use purified dimer with known isomeric composition as a model substrate to deconvolute initiation from propagation kinetics, a level of mechanistic control not achievable with monomeric aziridine alone.

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